N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide (hereafter referred to by its systematic name) is a benzoxazepine-derived sulfonamide compound. Its core structure includes a seven-membered benzoxazepine ring with a 4-oxo group, an ethyl substituent at position 5, and geminal dimethyl groups at position 2. The sulfonamide moiety is linked to a 2-fluorophenyl group, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-4-23-17-10-9-15(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-7-5-6-8-16(14)21/h5-11,22H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQMQZIGINKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or the sulfonamide moiety, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the oxazepine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs within the benzoxazepine-sulfonamide family. Below is a detailed analysis of key differences and similarities:
Structural Comparison
The most closely related compound documented in public databases is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (PDB Ligand ID: 6EW). Key structural distinctions include:
- Sulfonamide Substituents :
- Molecular Weight :
- Hydrophobicity :
- The trifluoroethyl and dimethyl groups in the 6EW ligand increase hydrophobicity (clogP ~4.2) compared to the target compound’s 2-fluorophenyl group (clogP ~3.5).
Pharmacological and Binding Properties
While direct binding or activity data for the target compound are scarce, insights can be extrapolated from analogs:
- Enzyme Inhibition : The 6EW ligand was co-crystallized with a serine protease, suggesting sulfonamide-containing benzoxazepines may target proteolytic enzymes. The 2-fluorophenyl group in the target compound could modulate selectivity due to its smaller size and electronegativity .
- In contrast, the trifluoroethyl group in 6EW may enhance metabolic stability but reduce blood-brain barrier penetration.
Data Table: Key Comparative Metrics
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s simpler sulfonamide substituent (2-fluorophenyl vs. trifluoroethyl) may improve synthetic yield compared to 6EW derivatives.
- Bioavailability : Fluorine atoms in both compounds enhance metabolic stability, but the target compound’s lower molecular weight could favor oral absorption.
- Gaps in Data: No published crystallographic or in vivo studies specifically address the target compound. Current comparisons rely on structural analogs and computational predictions.
Q & A
Basic Question: What are the critical structural features of this compound, and how do they influence its reactivity?
Answer:
The compound contains a benzoxazepine core fused with a sulfonamide group and a 2-fluorophenyl substituent. Key structural elements include:
- Benzoxazepine ring : A seven-membered heterocycle with oxygen and nitrogen atoms, contributing to conformational flexibility and potential hydrogen bonding .
- Sulfonamide group (-SO₂NH₂) : Enhances binding to biological targets (e.g., enzymes) via polar interactions .
- 2-Fluorophenyl moiety : Introduces steric and electronic effects, modulating solubility and metabolic stability .
These features dictate reactivity in nucleophilic substitutions (e.g., at the sulfonamide sulfur) and acid/base-driven transformations (e.g., ring-opening under strong acidic conditions) .
Advanced Question: How can contradictions in biological activity data across studies be systematically resolved?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Methodological approaches include:
- Orthogonal assay validation : Compare results from enzymatic inhibition assays (e.g., fluorogenic substrates) and cell-based viability assays to confirm target specificity .
- Impurity profiling : Use HPLC (>95% purity threshold) and mass spectrometry to rule out side products influencing activity .
- Structural analogs : Test derivatives (e.g., replacing the 2-fluorophenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
Basic Question: What synthetic strategies are recommended for preparing this compound?
Answer:
A typical multi-step synthesis involves:
Benzoxazepine core formation : Condensation of ethylenediamine derivatives with substituted salicylaldehydes under reflux (60–80°C, 12–24 hrs) .
Sulfonamide coupling : React the amine intermediate with 2-fluorophenylmethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4–6 hrs) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- LogP calculations : Use software like MarvinSuite to optimize lipophilicity (target LogP ~2–3) by modifying substituents (e.g., alkyl chain length) .
- Solubility prediction : Apply COSMO-RS models to balance aqueous solubility (>50 µM) and membrane permeability .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm regiochemistry (¹H NMR) and purity (integration ratios). Key signals include the sulfonamide NH (~10–12 ppm) and fluorophenyl aromatic protons .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve conformational details of the benzoxazepine ring (if crystals are obtainable) .
Advanced Question: What experimental design considerations are critical for scaling up synthesis without compromising yield?
Answer:
- Reaction scalability : Use flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and reproducibility .
- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to minimize byproducts .
- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
Basic Question: How does the fluorophenyl substituent influence the compound’s electronic properties?
Answer:
The fluorine atom acts as a meta-directing, electron-withdrawing group, reducing electron density in the aromatic ring. This:
- Enhances oxidative stability by deactivating the ring .
- Modulates pKa of adjacent functional groups (e.g., sulfonamide NH becomes more acidic) .
- Impacts π-π stacking interactions in protein binding pockets .
Advanced Question: What strategies can resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) to identify absorption or metabolism issues .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites in liver microsome assays .
- Formulation adjustments : Encapsulate in liposomes or cyclodextrins to improve solubility and tissue penetration .
Basic Question: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Solvent compatibility : Dissolve in DMSO (10 mM stock) with <0.1% water to prevent precipitation .
Advanced Question: How can SAR studies improve selectivity against off-target receptors?
Answer:
- Fragment-based design : Replace the ethyl group on the benzoxazepine with bulkier tert-butyl to sterically block off-target binding .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy to prioritize high-selectivity analogs .
- Kinase profiling panels : Screen against 100+ kinases to identify structural motifs causing promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
